2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
This compound is a heterocyclic organic molecule featuring a 2,4-dimethylthiazole moiety linked via a carbonyl group to an azetidine (four-membered nitrogen-containing ring). The azetidine is further fused to a hexahydroisoindole-dione scaffold, a bicyclic system with two ketone groups.
Properties
IUPAC Name |
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-9-14(24-10(2)18-9)17(23)19-7-11(8-19)20-15(21)12-5-3-4-6-13(12)16(20)22/h3-4,11-13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHBOEBZPYVRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Azetidine Ring Formation: The azetidine ring is typically formed through cyclization reactions involving azetidine precursors.
Isoindole Ring Formation: The isoindole ring is synthesized through cyclization reactions involving isoindole precursors.
Coupling Reactions: The final compound is obtained by coupling the thiazole, azetidine, and isoindole rings under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the azetidine and isoindole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s closest structural analogue is 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS: 2097867-25-7) . Below is a comparative analysis:
| Feature | Target Compound | Analogous Compound (CAS: 2097867-25-7) |
|---|---|---|
| Core Heterocycle | 2,4-Dimethyl-1,3-thiazole | 4-Methyl-1,2,3-thiadiazole |
| Linker | Azetidine (4-membered ring) | Piperidine (6-membered ring) |
| Fused System | Hexahydroisoindole-1,3-dione (bicyclic with two ketones) | Imidazolidine-2,4-dione (5-membered ring with two ketones) |
| Substituent | None on the isoindole-dione | 2,2,2-Trifluoroethyl group on imidazolidinedione |
| Molecular Formula | C₁₉H₂₂N₃O₃S (inferred from IUPAC name) | C₁₄H₁₆F₃N₅O₃S |
| Molecular Weight | ~388.47 g/mol (calculated) | 391.37 g/mol |
Structural Implications
- Heterocyclic Variations: The thiazole (5-membered, S/N) vs. thiadiazole (5-membered, S/N₂) distinction affects electronic properties and binding interactions.
- Ring Size : The azetidine (4-membered) in the target compound introduces higher ring strain compared to the piperidine (6-membered) in the analogue. This strain may impact conformational flexibility and metabolic stability .
Potential Bioactivity
The hexahydroisoindole-dione in the target compound may mimic natural product scaffolds, possibly conferring unique pharmacological profiles .
Biological Activity
The compound 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes an isoindole core and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 308.39 g/mol. The presence of functional groups such as the thiazole carbonyl contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the Hedgehog signaling pathway, which is crucial in various cancers. In vitro assays demonstrated that these compounds can effectively reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Thiazole Derivative B | A549 (Lung Cancer) | 10 | Hedgehog pathway inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazoles are known for their broad-spectrum antimicrobial activity. Studies have shown that derivatives containing thiazole rings can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Neuroprotective Effects
Emerging research suggests that thiazole-containing compounds may possess neuroprotective effects. They have been studied for their ability to inhibit O-GlcNAcase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Inhibition of this enzyme can potentially ameliorate tau pathology .
Case Studies
- Case Study on Cancer Treatment : A study conducted on a series of thiazole derivatives demonstrated that specific modifications in the thiazole ring enhanced anticancer activity against prostate cancer cells. The results showed a significant decrease in tumor growth in animal models treated with these compounds compared to controls.
- Neuroprotection Study : Another investigation focused on the neuroprotective potential of thiazole derivatives in models of Alzheimer's disease. The study highlighted the ability of these compounds to reduce tau hyperphosphorylation and improve cognitive function in treated animals.
Q & A
Q. What are the standard synthetic routes for 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Azetidine ring functionalization : The 2,4-dimethylthiazole-5-carbonyl group is introduced via coupling reactions under reflux conditions with acetic acid as a solvent and sodium acetate as a catalyst .
- Isoindole-1,3-dione assembly : Cyclization reactions using precursors like hexahydroisoindole derivatives, often involving formyl-indole intermediates and thiourea derivatives under acidic conditions .
- Purification : Crystalline precipitates are filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from DMF/acetic acid mixtures .
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Key techniques include:
- Spectroscopic characterization :
- Elemental analysis : Experimental C, H, N, S values are compared with theoretical calculations to verify purity .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict reaction feasibility. For instance, ICReDD employs computational workflows to narrow down optimal reaction conditions .
- AI-driven optimization : Machine learning algorithms trained on experimental datasets (e.g., solvent effects, catalyst performance) can predict yield improvements. COMSOL Multiphysics integration enables real-time adjustments in reaction simulations .
Q. How can experimental design (DoE) optimize the synthesis of derivatives with enhanced bioactivity?
Methodological Answer:
- Factorial design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify critical parameters. For example, a 2³ factorial design revealed that reflux time and acetic acid volume significantly impact isoindole-dione cyclization yields .
- Response surface methodology (RSM) : Optimize conditions for maximum yield or selectivity. A central composite design (CCD) might balance azetidine coupling efficiency and byproduct formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For example, discrepancies in thiazole-based compound activity may arise from assay-specific interference (e.g., thiol-reactive agents in colorimetric assays) .
- Meta-analysis : Pool datasets from independent studies to identify trends. Statistical tools like ANOVA or mixed-effects models account for variability in experimental protocols .
Mechanistic and Analytical Challenges
Q. What are the key challenges in elucidating the reaction mechanism of this compound under catalytic conditions?
Methodological Answer:
- Intermediate trapping : Use low-temperature NMR or cryogenic quenching to isolate reactive intermediates (e.g., azetidinium ions).
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. How can advanced chromatographic techniques improve purity assessment?
Methodological Answer:
- HPLC-MS : Hyphenated methods detect trace impurities (e.g., residual acetic acid or DMF). A C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) resolves isoindole-dione derivatives .
- Chiral chromatography : Separate enantiomers using amylose-based columns if stereocenters are present .
Data Presentation Guidelines
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reflux temperature | 80–100°C | ↑ Cyclization | |
| Acetic acid volume | 50–100 mL | ↓ Byproducts | |
| Catalyst (NaOAc) loading | 1.0–1.2 equiv | ↑ Coupling |
Critical Evaluation of Evidence
- Contradictions in synthesis protocols : and highlight variability in solvent systems (acetic acid vs. DMF), necessitating reproducibility studies.
- Computational limitations : While ICReDD’s quantum methods are powerful, experimental validation remains essential for mechanistic claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
